Cas no 329940-36-5 (N,4-dimethyl-3-nitrobenzamide)
N,4-dimethyl-3-nitrobenzamide Chemical and Physical Properties
Names and Identifiers
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- N,4-dimethyl-3-nitrobenzamide
- N-methyl-3-nitro-4-methylbenzamide
- Cambridge id 5343493
- Oprea1_227824
- N-methyl-4-methyl-3-nitrobenzamide
- STK070331
-
- Inchi: 1S/C9H10N2O3/c1-6-3-4-7(9(12)10-2)5-8(6)11(13)14/h3-5H,1-2H3,(H,10,12)
- InChI Key: QGWGRJLQNCNLLM-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(C)=C(C=1)[N+](=O)[O-])NC
Computed Properties
- Exact Mass: 194.06914219g/mol
- Monoisotopic Mass: 194.06914219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 74.9
N,4-dimethyl-3-nitrobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB607374-1g |
N,4-Dimethyl-3-nitrobenzamide; . |
329940-36-5 | 1g |
€147.70 | 2024-07-19 | ||
| abcr | AB607374-5g |
N,4-Dimethyl-3-nitrobenzamide; . |
329940-36-5 | 5g |
€396.40 | 2024-07-19 | ||
| abcr | AB607374-10g |
N,4-Dimethyl-3-nitrobenzamide; . |
329940-36-5 | 10g |
€635.60 | 2024-07-19 | ||
| abcr | AB607374-25g |
N,4-Dimethyl-3-nitrobenzamide; . |
329940-36-5 | 25g |
€1197.40 | 2024-07-19 | ||
| Aaron | AR021OZA-1g |
N,4-dimethyl-3-nitrobenzamide |
329940-36-5 | 95% | 1g |
$200.00 | 2025-02-12 |
N,4-dimethyl-3-nitrobenzamide Suppliers
N,4-dimethyl-3-nitrobenzamide Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on N,4-dimethyl-3-nitrobenzamide
N,4-dimethyl-3-nitrobenzamide (CAS 329940-36-5): A Comprehensive Technical Overview
N,4-dimethyl-3-nitrobenzamide (CAS 329940-36-5) is an important organic compound belonging to the class of nitro-substituted benzamides. This yellow crystalline powder has gained significant attention in pharmaceutical research and specialty chemical applications due to its unique molecular structure featuring both amide and nitro functional groups.
The compound's systematic name reveals its structural characteristics: a benzamide core with methyl groups at the N-position and 4-position, along with a nitro group at the 3-position. This specific substitution pattern contributes to its distinctive chemical properties and reactivity profile. Researchers particularly value N,4-dimethyl-3-nitrobenzamide for its potential as a building block in medicinal chemistry and as a precursor for various functional materials.
Recent studies in drug discovery have highlighted the importance of nitroaromatic compounds like 329940-36-5 in developing new therapeutic agents. The compound's molecular weight of 194.19 g/mol and moderate polarity make it suitable for various synthetic transformations. Its melting point typically ranges between 145-148°C, and it shows limited solubility in water but good solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane.
In the context of current research trends, N,4-dimethyl-3-nitrobenzamide has attracted attention for its potential applications in small molecule drug development. The pharmaceutical industry is particularly interested in how the nitro group can be reduced to amino groups, creating valuable intermediates for heterocyclic compound synthesis. This transformation is crucial for producing various bioactive molecules, including potential enzyme inhibitors and receptor modulators.
The compound's stability under normal conditions makes it suitable for laboratory use and industrial applications. However, researchers should handle it with standard organic chemistry precautions, using appropriate personal protective equipment. While not classified as hazardous under normal circumstances, proper chemical safety protocols should always be followed when working with nitroaromatic compounds.
From a synthetic chemistry perspective, N,4-dimethyl-3-nitrobenzamide serves as an excellent example of how subtle modifications to aromatic systems can significantly alter compound properties. The electron-withdrawing nature of the nitro group affects the electronic distribution throughout the molecule, influencing its reactivity in electrophilic aromatic substitution reactions and other transformations.
In material science applications, derivatives of 329940-36-5 have shown promise in the development of organic electronic materials. The conjugated system created by the aromatic ring and substituents can contribute to interesting electronic properties, making it a candidate for research in molecular electronics and photovoltaic materials.
The global market for specialty chemicals like N,4-dimethyl-3-nitrobenzamide continues to grow, driven by increasing demand from the pharmaceutical and advanced materials sectors. Current market analysis suggests particular interest in Asia-Pacific regions, where growing research and development infrastructure supports increased consumption of such fine chemicals.
Analytical characterization of N,4-dimethyl-3-nitrobenzamide typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and mass spectrometry. These methods confirm the compound's structure and purity, which are crucial for research applications. High-performance liquid chromatography (HPLC) is commonly employed for purity assessment in commercial samples.
Environmental considerations regarding nitroaromatic compounds have led to increased research into sustainable synthesis methods for 329940-36-5 and related substances. Green chemistry approaches, including catalytic methods and solvent-free reactions, are being explored to reduce the environmental impact of producing such specialty chemicals.
Future research directions for N,4-dimethyl-3-nitrobenzamide may explore its potential in bioconjugation chemistry and as a scaffold for proteolysis targeting chimeras (PROTACs). The compound's structural features make it an interesting candidate for these emerging areas of medicinal chemistry and chemical biology.
For researchers sourcing N,4-dimethyl-3-nitrobenzamide, it's important to verify the compound's specifications, including purity levels and analytical data. Reputable suppliers typically provide certificates of analysis and detailed safety data sheets. Current market trends show increasing demand for small-scale research quantities as well as bulk quantities for industrial applications.
In conclusion, N,4-dimethyl-3-nitrobenzamide (CAS 329940-36-5) represents a versatile and valuable compound in modern chemical research. Its unique combination of functional groups and reactivity profile continues to make it relevant across multiple scientific disciplines, from pharmaceutical development to advanced materials research. As synthetic methodologies advance and new applications emerge, this compound is likely to maintain its importance in the chemical research landscape.
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